molecular formula C9H10FIO2 B14055735 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

Cat. No.: B14055735
M. Wt: 296.08 g/mol
InChI Key: UFMPKQGZRPBBCK-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10FIO2 and a molecular weight of 296.08 g/mol . This compound is characterized by the presence of iodine, fluorine, and methoxy groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene typically involves the iodination of a dimethoxybenzene derivative followed by the introduction of a fluoromethyl group. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene undergoes various types of chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and safety profiles.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene involves its interaction with various molecular targets. The presence of iodine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The methoxy groups can also modulate the compound’s electronic properties, affecting its overall activity .

Comparison with Similar Compounds

1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H10FIO2

Molecular Weight

296.08 g/mol

IUPAC Name

1-(fluoromethyl)-3-iodo-2,4-dimethoxybenzene

InChI

InChI=1S/C9H10FIO2/c1-12-7-4-3-6(5-10)9(13-2)8(7)11/h3-4H,5H2,1-2H3

InChI Key

UFMPKQGZRPBBCK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CF)OC)I

Origin of Product

United States

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